molecular formula C12H9IN2O4S B10964509 N-(2-iodophenyl)-2-nitrobenzenesulfonamide

N-(2-iodophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B10964509
M. Wt: 404.18 g/mol
InChI Key: HJSNWULTCTXDAM-UHFFFAOYSA-N
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Description

N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE is an organic compound that features both iodine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-iodoaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Coupling: Biaryl compounds are formed as major products.

Scientific Research Applications

N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE involves its ability to undergo various chemical transformations. The iodine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution, reduction, and coupling reactions. These reactions can lead to the formation of bioactive compounds that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-IODOPHENYL)-4-NITROBENZENE-1-SULFONAMIDE
  • N-(3-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE
  • N-(4-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE

Uniqueness

N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C12H9IN2O4S

Molecular Weight

404.18 g/mol

IUPAC Name

N-(2-iodophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9IN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H

InChI Key

HJSNWULTCTXDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])I

Origin of Product

United States

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